
Acridin-4-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-Acridin-4-yl-methylamine is a chemical compound with the molecular formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including medicinal chemistry, material sciences, and photophysics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C-Acridin-4-yl-methylamine typically involves the reaction of acridine derivatives with appropriate amine reagents. One common method includes the Ullmann condensation of 2,4-dichlorobenzoic acid with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl₃) to yield 6,9-dichloro-2-methoxyacridine. This intermediate is then reacted with 1-(4-aminophenyl)ethan-1-one in the presence of hydrochloric acid (HCl) to form the desired product .
Industrial Production Methods
Industrial production methods for C-Acridin-4-yl-methylamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
C-Acridin-4-yl-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted acridine derivatives .
Aplicaciones Científicas De Investigación
C-Acridin-4-yl-methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies involving DNA and related enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent materials and as a component in organoelectronic devices
Mecanismo De Acción
The primary mechanism of action of C-Acridin-4-yl-methylamine involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound, known for its wide range of applications in medicinal chemistry and material sciences.
Acridone: A functional analogue of acridine with similar applications but differing in its chemical structure.
Quinacrine: A derivative of acridine used as an antimalarial and anticancer agent.
Thiazacridine: Another derivative with potential anticancer properties.
Uniqueness
C-Acridin-4-yl-methylamine is unique due to its specific substitution pattern, which enhances its ability to intercalate DNA and its potential therapeutic applications. Its unique structure also allows for the development of fluorescent materials and organoelectronic devices .
Propiedades
Fórmula molecular |
C14H12N2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
acridin-4-ylmethanamine |
InChI |
InChI=1S/C14H12N2/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-8H,9,15H2 |
Clave InChI |
OSJVHCZPJUDEGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



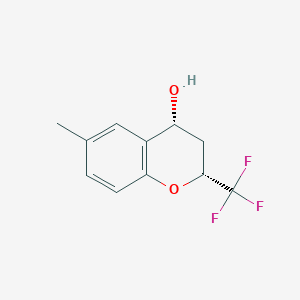

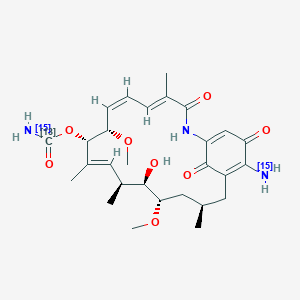
![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)

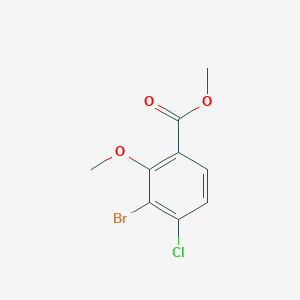
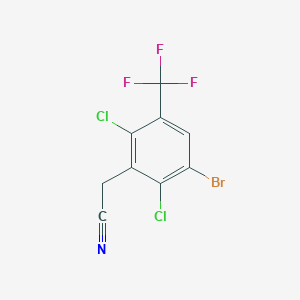
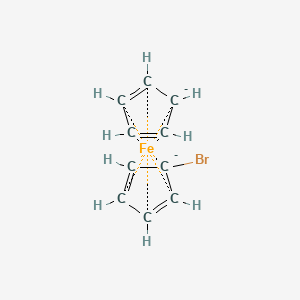
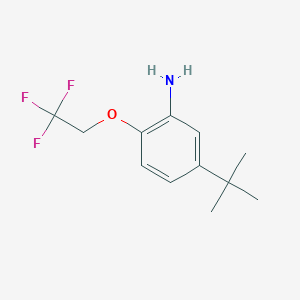
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
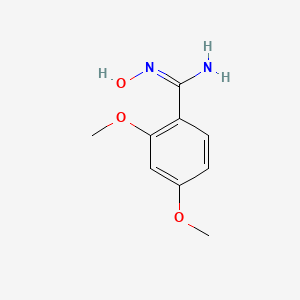
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)
